4,7-Dichloroisatin

Description

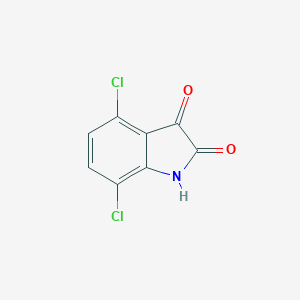

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXYYWOWNFEMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=O)C(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370507 | |

| Record name | 4,7-Dichloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18711-13-2 | |

| Record name | 4,7-Dichloroisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18711-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dichloroisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,7-Dichloroisatin: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, a molecular framework that is recurrently found in compounds exhibiting a wide spectrum of biological activities.[1][2] From its origins as a product of indigo dye oxidation to its identification as an endogenous metabolite, the isatin core has captivated chemists and pharmacologists alike.[3] Its synthetic tractability, particularly the reactivity of the C3-carbonyl group and the lactam N-H, allows for the generation of vast and structurally diverse compound libraries.[1] This guide focuses on a key, halogenated derivative: 4,7-Dichloroisatin (CAS No. 18711-13-2). The introduction of chlorine atoms at the 4 and 7 positions of the aromatic ring significantly modulates the electronic and lipophilic properties of the molecule, making it a crucial intermediate in the synthesis of targeted therapeutics, especially in oncology.[4] This document provides an in-depth exploration of its synthesis, properties, reactivity, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

This compound is typically an orange to brown crystalline powder.[5][] Its key identifiers and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 18711-13-2 | [4][] |

| Molecular Formula | C₈H₃Cl₂NO₂ | [4][5] |

| Molecular Weight | 216.02 g/mol | [4][] |

| IUPAC Name | 4,7-dichloro-1H-indole-2,3-dione | [5][7] |

| Synonyms | 4,7-Dichloroindole-2,3-dione | [4][8] |

| Appearance | Light yellow to brown powder/crystal | [4][8] |

| Melting Point | 250-252 °C | [][8] |

| Solubility | Soluble in methanol; very slightly soluble in water. | [8] |

| InChI Key | NUXYYWOWNFEMNH-UHFFFAOYSA-N | [][7] |

| SMILES | Clc1ccc(Cl)c2C(=O)C(=O)Nc12 | [] |

Synthesis of this compound: The Sandmeyer Approach

The most established and reliable method for synthesizing substituted isatins, including the 4,7-dichloro derivative, is the Sandmeyer isatin synthesis.[4][9][10] This classical two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, which then undergoes an acid-catalyzed intramolecular cyclization.

Reaction Mechanism Overview

-

Step 1: Formation of 2-(Hydroxyimino)-N-(2,5-dichlorophenyl)acetamide. 2,5-Dichloroaniline is reacted with chloral hydrate and hydroxylamine in an acidic aqueous solution. The reaction proceeds through the formation of a glyoxamide which then reacts with hydroxylamine to yield the critical oxime intermediate.[9]

-

Step 2: Acid-Catalyzed Cyclization. The isolated isonitrosoacetanilide intermediate is treated with a strong acid, typically concentrated sulfuric acid. This promotes an intramolecular electrophilic aromatic substitution, where the oxime-bearing side chain attacks the aromatic ring, followed by hydrolysis to yield the final this compound product.[9][10]

Caption: Workflow of the Sandmeyer synthesis for this compound.

Experimental Protocol: A Self-Validating System

This protocol is adapted from the classical Sandmeyer procedure, specifically for the synthesis of this compound from 2,5-dichloroaniline.[3]

Part A: Synthesis of 2-(Hydroxyimino)-N-(2,5-dichlorophenyl)acetamide

-

Reaction Setup: In a 2 L round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1.2 L of water.

-

Addition of Reagents: To this solution, add in order: crystallized sodium sulfate (1300 g), a solution of 2,5-dichloroaniline (0.5 mol) in 300 mL of water containing concentrated HCl (0.52 mol), and finally, a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.

-

Heating and Reaction: Heat the mixture with vigorous stirring. The reaction is typically complete within 1-2 minutes of the mixture reaching a vigorous boil.

-

Isolation: Cool the flask in an ice-water bath to precipitate the product. Filter the crystalline solid using suction, wash with water, and air-dry. The product is the isonitrosoacetanilide intermediate.

Part B: Cyclization to this compound

-

Reaction Setup: In a 1 L flask equipped with a mechanical stirrer, warm concentrated sulfuric acid (326 mL) to 50°C.

-

Addition of Intermediate: Add the dry isonitrosoacetanilide from Part A (0.46 mol) portion-wise, maintaining the temperature between 60-70°C using an external cooling bath. Causality Note: This exothermic cyclization requires careful temperature control to prevent side reactions and ensure a high yield.

-

Completion and Quenching: After the addition is complete, heat the mixture to 80°C for 10 minutes to ensure full cyclization. Cool the reaction mixture to room temperature and carefully pour it onto 10-12 volumes of cracked ice.

-

Isolation and Purification: The this compound will precipitate. Allow the mixture to stand for 30 minutes, then filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

Spectroscopic and Structural Characterization

Authenticating the structure of synthesized this compound is critical. The following analysis provides the expected spectroscopic signatures.

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to be simple. The two aromatic protons at positions 5 and 6 are chemically non-equivalent and adjacent. They will appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm), with a coupling constant (³JHH) characteristic of ortho-coupling (~8-9 Hz). The N-H proton of the lactam will appear as a broad singlet further downfield (typically δ > 11.0 ppm).[11]

-

¹³C NMR Spectroscopy: The spectrum will show eight distinct signals. The two carbonyl carbons (C2 and C3) will be the most downfield (δ > 160 ppm). Six signals will be present in the aromatic region (δ 110-150 ppm), corresponding to the carbons of the benzene ring.

-

FTIR Spectroscopy: The infrared spectrum provides key functional group information. Expect a sharp, medium-intensity peak around 3200-3300 cm⁻¹ corresponding to the N-H stretching vibration of the lactam. Two strong absorption bands will be prominent in the carbonyl region (1700-1780 cm⁻¹), corresponding to the asymmetric and symmetric stretching of the C2 and C3 dicarbonyl system.[12] Aromatic C-H and C=C stretching bands will also be present in their characteristic regions.

Reactivity and Applications in Drug Discovery

This compound serves as a versatile hub for generating complex molecular architectures aimed at various biological targets.[4] The electron-withdrawing nature of the two chlorine atoms influences the reactivity of both the aromatic ring and the isatin core.

Key Reaction Sites:

-

C3-Carbonyl Group: This is the most reactive site, readily undergoing condensation reactions with a variety of nucleophiles (amines, hydrazines, hydroxylamines) to form Schiff bases, hydrazones, and oximes. This is a primary strategy for introducing new pharmacophores.

-

N1-Amide Proton: The lactam nitrogen can be deprotonated and subsequently alkylated, acylated, or arylated, allowing for the introduction of substituents that can modulate solubility, cell permeability, and target engagement.[3]

-

Aromatic Ring: While the ring is electron-deficient, further electrophilic substitution is challenging but possible under harsh conditions. More commonly, the existing chloro-substituents can be displaced via nucleophilic aromatic substitution (SNAr) in advanced synthetic schemes.

Caption: Synthetic utility of this compound as a core scaffold.

Application in Anticancer Drug Development

The isatin scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][13] The FDA-approved drug Sunitinib, an oxindole derivative, validates this approach.[2] Derivatives of this compound are actively investigated as inhibitors of key oncogenic kinases.

-

Mechanism of Action: Isatin-based compounds often function as ATP-competitive inhibitors, binding to the hinge region of the kinase active site. The isatin core can form crucial hydrogen bonds, while substituents introduced via the N1 and C3 positions can extend into other pockets to enhance potency and selectivity.[13]

-

Targeted Kinases: Derivatives have shown inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), all of which are critical regulators of cell proliferation, angiogenesis, and survival in cancer.[13]

-

Synthetic Strategy: A common strategy involves a Knoevenagel condensation at the C3-position of this compound with an active methylene compound, followed by further derivatization. This allows for the rapid construction of complex molecules with potential anti-proliferative activity.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment.

-

GHS Hazard Classification:

-

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, a lab coat, and safety glasses or goggles.[]

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block for the development of next-generation therapeutics. Its well-defined synthesis, predictable reactivity, and the proven track record of the isatin scaffold make it an invaluable tool for medicinal chemists. The dichloro substitution pattern offers a unique electronic and steric profile that can be exploited to achieve high potency and selectivity against a range of biological targets, particularly protein kinases implicated in cancer. This guide provides the foundational knowledge required for researchers to effectively incorporate this compound into their drug discovery pipelines, paving the way for the synthesis of novel and impactful bioactive compounds.

References

-

Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skropeta, D. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 397-414. Available from: [Link]

-

El-Malah, A. A., Al-Harbi, N. O., & El-Gamal, K. M. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. Available from: [Link]

-

Paiva, R. E. F., Vieira, E. G., & Ferreira, A. M. C. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 8, 623833. Available from: [Link]

-

Bentham Science Publishers. (n.d.). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Retrieved January 4, 2026, from [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. Available from: [Link]

-

Havrylyuk, D., Kovach, N., Zimenkovsky, B., Vasylenko, O., & Lesyk, R. (2011). Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie, 344(8), 514-522. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734793, this compound. Retrieved January 4, 2026, from [Link]

-

Hewawasam, P., & Meanwell, N. A. (2012). Synthesis of Substituted Isatins. Molecules, 17(7), 8449-8459. Available from: [Link]

-

Sandmeyer Isatin Synthesis. (n.d.). SynArchive. Retrieved January 4, 2026, from [Link]

-

Semantic Scholar. (n.d.). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Retrieved January 4, 2026, from [Link]

-

Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Available from: [Link]

-

Sharma, V., & Kumar, P. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(5). Available from: [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Sandmeyer Isatin Synthesis. Cambridge University Press. Available from: [Link]

-

SpectraBase. (n.d.). This compound Spectrum. John Wiley & Sons, Inc. Available from: [Link]

- Google Patents. (n.d.). US4256639A - Process for the synthesis of isatin derivatives.

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 4, 2026, from [Link]

-

Organic Syntheses. (n.d.). Isatin. Retrieved January 4, 2026, from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved January 4, 2026, from [Link]

-

Al-Khuzaie, M. S. G., Rasheed, M. J., & Mohammed, S. H. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science, 66(3), 970-991. Available from: [Link]

-

PubChemLite. (n.d.). This compound (C8H3Cl2NO2). Retrieved January 4, 2026, from [Link]

-

Havrylyuk, D., et al. (2011). Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie. Available from: [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

Frontiers Media S.A. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S21 . FTIR spectra of 6b. Retrieved January 4, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved January 4, 2026, from [Link]

-

MDPI. (2023). New Anticancer Agents: Design, Synthesis and Evaluation. Retrieved January 4, 2026, from [Link]

-

Semantic Scholar. (n.d.). Recent applications of isatin in the synthesis of organic compounds. Retrieved January 4, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 4,7-dichloro-. Retrieved January 4, 2026, from [Link]

-

Chemcasts. (n.d.). This compound (CAS 18711-13-2) Properties. Retrieved January 4, 2026, from [Link]

Sources

- 1. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. synarchive.com [synarchive.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

Synthesis and characterization of 4,7-Dichloroisatin

An In-depth Technical Guide to the Synthesis and Characterization of 4,7-Dichloroisatin

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (CAS No: 18711-13-2), a critical heterocyclic scaffold in medicinal chemistry.[1][2] As a key intermediate, its unique dichloro-substituted indole framework is instrumental in the development of novel therapeutic agents, particularly in oncology and antimicrobial research.[1] This document details the robust Sandmeyer isatin synthesis as the primary synthetic route, explaining the mechanistic rationale behind the procedural choices. Furthermore, it establishes a self-validating system of analytical protocols, including NMR, IR, and Mass Spectrometry, to ensure the structural integrity and purity of the final compound. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven methodologies for working with this versatile compound.

Introduction: The Significance of the this compound Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged class of heterocyclic compounds, serving as precursors for a multitude of biologically active molecules.[3][4] The isatin core is found in natural products and is a versatile building block for synthesizing spirooxindoles, quinolines, and other complex heterocycles.[5][6]

The strategic placement of chlorine atoms at the 4- and 7-positions of the isatin ring profoundly influences the molecule's electronic properties and steric profile. This substitution pattern makes this compound an exceptionally valuable intermediate for several reasons:

-

Modulation of Biological Activity: The electron-withdrawing nature of the chlorine atoms can enhance the potency of derivative compounds, a crucial aspect in drug design.

-

Synthetic Versatility: The chlorine substituents provide reactive handles for further functionalization through cross-coupling reactions, enabling the construction of diverse molecular libraries.

-

Therapeutic Potential: this compound is a cornerstone for synthesizing compounds investigated for anti-cancer, anti-inflammatory, and antimicrobial properties.[1] It serves as a key intermediate in the development of agents that can inhibit specific enzymes involved in tumor growth.[1]

This guide provides a detailed protocol for its synthesis via the classical Sandmeyer reaction, followed by a rigorous multi-technique approach to its characterization, ensuring researchers can produce and validate this high-value compound with confidence.

Physicochemical and Safety Data

A summary of the key properties of this compound is presented below. This data is essential for safe handling, reaction setup, and analytical interpretation.

| Property | Value | Reference(s) |

| IUPAC Name | 4,7-dichloro-1H-indole-2,3-dione | [7][8] |

| Synonyms | 4,7-Dichloroindole-2,3-dione | [1][2] |

| CAS Number | 18711-13-2 | [1][9] |

| Molecular Formula | C₈H₃Cl₂NO₂ | [1][7] |

| Molecular Weight | 216.02 g/mol | [1][2] |

| Appearance | Light yellow to orange or brown crystalline solid/powder | [1][2][7] |

| Melting Point | 250-252 °C | [2] |

| Solubility | Soluble in methanol; very slightly soluble in water | [2] |

| Purity | ≥ 97% | [1] |

| GHS Pictogram | GHS07 (Exclamation mark) | |

| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | |

| Storage | Store at room temperature | [1] |

Synthesis of this compound: The Sandmeyer Approach

The Sandmeyer isatin synthesis, first described in 1919, remains one of the most reliable and widely used methods for preparing isatin and its substituted analogs from anilines.[10][11] The process is a two-step procedure: first, the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed intramolecular cyclization.[5][11]

Mechanistic Rationale

The synthesis begins with the reaction of 2,5-dichloroaniline with chloral hydrate and hydroxylamine.[11] Chloral hydrate serves as a precursor to dichloroketene, which reacts with the aniline.[12] Hydroxylamine then forms an oxime with the intermediate, yielding N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide (the isonitrosoacetanilide). The choice of concentrated sulfuric acid in the second step is critical; it acts as a powerful dehydrating agent and catalyst, protonating the oxime to facilitate a Friedel-Crafts-type electrophilic aromatic substitution, thereby closing the five-membered ring to form the isatin core.[10][13][14]

Experimental Workflow Diagram

Caption: Workflow for the Sandmeyer synthesis of this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide

-

In a 2 L round-bottomed flask, dissolve chloral hydrate (0.54 mol) in 1 L of deionized water.

-

Add crystallized sodium sulfate (1200 g) to the solution and stir until dissolved.[14]

-

In a separate beaker, prepare a solution of 2,5-dichloroaniline (0.5 mol) in 300 mL of water, adding concentrated HCl (0.52 mol) to facilitate dissolution.

-

Add the aniline solution to the main reaction flask, followed by a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.[14]

-

Heat the mixture to a vigorous boil, which should be achieved within approximately 45 minutes. Maintain boiling for 1-2 minutes. The reaction is typically rapid.[14]

-

Cool the flask in an ice-water bath. The isonitrosoacetanilide intermediate will crystallize out.

-

Collect the solid product by vacuum filtration, wash with cold water, and air-dry. The expected yield is high (80-90%).[14]

Step 2: Cyclization to this compound

-

Carefully warm concentrated sulfuric acid (sp. gr. 1.84, ~300 mL) to 50°C in a 1 L flask equipped with a mechanical stirrer.

-

Add the dry isonitrosoacetanilide intermediate from Step 1 in small portions, ensuring the internal temperature is maintained between 60°C and 70°C. Use an external cooling bath to control the exothermic reaction.[14]

-

After the addition is complete, heat the dark solution to 80°C and hold for 10 minutes to ensure the reaction goes to completion.[14]

-

Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice (10-12 times the volume of the acid).

-

Allow the mixture to stand, which will cause the crude this compound to precipitate as an orange-brown solid.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

Purification Protocol

-

The most effective method for purifying the crude product is recrystallization.

-

Suspend the crude solid in a suitable solvent, such as glacial acetic acid or an ethanol/water mixture.

-

Heat the suspension with stirring until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified orange crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a self-validating process that relies on a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of structural information, and together they provide an unambiguous confirmation of the target molecule.

Characterization Workflow Diagram

Caption: Integrated workflow for the analytical characterization of this compound.

Spectroscopic and Analytical Data

The following table summarizes the expected data from the characterization of this compound.

| Technique | Expected Results & Interpretation |

| ¹H NMR | The spectrum will be simple due to symmetry. Expect two doublets in the aromatic region (~7.0-7.5 ppm), corresponding to the two protons on the benzene ring (H-5 and H-6). A broad singlet for the N-H proton will appear further downfield (>10 ppm). |

| ¹³C NMR | Expect 8 distinct carbon signals. Key signals include two carbonyl carbons (~160-185 ppm), and six aromatic/vinylic carbons, four of which are quaternary (including two attached to chlorine) and two are methine (CH) carbons.[8] |

| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.- C=O Stretches: Two sharp, strong absorption bands for the ketone and amide carbonyls, typically between 1680-1750 cm⁻¹.- C=C Aromatic Stretch: Peaks around 1600-1450 cm⁻¹.- C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.[15] |

| Mass Spectrometry (EI-MS) | - Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular weight. Due to the two chlorine atoms, an M⁺ peak at m/z 215, an (M+2)⁺ peak at m/z 217, and an (M+4)⁺ peak at m/z 219 will be observed. The expected intensity ratio will be approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound. The monoisotopic mass is 214.954 g/mol .[8][16] |

| HPLC | A single major peak with an area percentage ≥ 97% when monitored at a suitable UV wavelength (e.g., 254 nm), confirming high purity.[7] |

Applications in Research and Drug Development

This compound is not merely a laboratory chemical; it is a pivotal starting material in the quest for new medicines. Its utility is demonstrated across multiple therapeutic areas:

-

Oncology: It is a precursor for the synthesis of kinase inhibitors. The isatin scaffold can mimic the binding motifs of ATP, allowing derivatives to interfere with signaling pathways that drive cancer cell proliferation.

-

Antimicrobial Agents: The compound is used to create novel antibacterial and antifungal agents. The electron-deficient aromatic ring can participate in interactions with microbial targets.[1]

-

Biological Probes: Its derivatives are employed in biological research to study and elucidate the roles of specific proteins and enzymes in cellular pathways, particularly in cancer research.[1]

The adaptability of the this compound core allows medicinal chemists to systematically modify its structure to optimize efficacy, improve pharmacokinetic profiles, and reduce potential side effects of new drug candidates.[17]

Conclusion

This guide has detailed a reliable and reproducible methodology for the synthesis and characterization of this compound. The Sandmeyer synthesis provides a high-yield pathway to this important intermediate, and the multi-pronged analytical workflow ensures a self-validating confirmation of its structure and purity. The proven utility of this compound in synthesizing a wide range of biologically active compounds solidifies its importance for professionals in pharmaceutical research and organic synthesis. By adhering to the protocols and understanding the mechanistic principles outlined herein, researchers can confidently produce and utilize this versatile scaffold for the advancement of drug discovery programs.

References

-

This compound | 18711-13-2 | 98%. LBAO Chemicals. [Link]

-

Synthesis of Substituted Isatins. PMC - NIH. [Link]

-

Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. International Research and Publishing Academy. [Link]

-

(PDF) Trichloroisocyanuric acid in H2SO4: An efficient superelectrophilic reagent for chlorination of isatin and benzene derivatives. ResearchGate. [Link]

-

Trichloroisocyanuric acid in H2SO4: an efficient superelectrophilic reagent for chlorination of isatin and benzene derivatives. SciELO. [Link]

-

Synthesis of Isatin and Its Derivatives and their Applications in Biological System. ResearchGate. [Link]

-

Chlorination of isatins with trichloroisocyanuric acid. ResearchGate. [Link]

-

Sandmeyer Isatin Synthesis. SynArchive. [Link]

-

Sandmeyer Isatin Synthesis. Cambridge University Press. [Link]

-

This compound - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

-

This compound | C8H3Cl2NO2 | CID 2734793. PubChem - NIH. [Link]

-

5-Chloro- and 5,7-Dichloroisatin by Chlorination of Isatin with Trichloroisocyanuric Acid. | Request PDF. ResearchGate. [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. NIH. [Link]

-

Gassman synthetic scheme for the synthesis of Isatin. ResearchGate. [Link]

-

Chloral hydrate. Wikipedia. [Link]

-

This compound - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Isatin. Organic Syntheses Procedure. [Link]

-

The Indispensable Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

An Endogenous Heterocyclic Compound Isatin. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Synthesis of isatin by Gassman's method. ResearchGate. [Link]

-

The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]

-

The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. ScienceDirect. [Link]

-

4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

-

Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. ResearchGate. [Link]

-

Supplementary Information for: The Royal Society of Chemistry. [Link]

-

Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides. Nature. [Link]

-

PUTATIVE ROLE OF ISATIN DERIVATIVES SYNTHESIS AND THEIR BIOLOGICAL APPLICATIONS- A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

This compound (C8H3Cl2NO2). PubChemLite. [Link]

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers. [Link]

-

This compound. CAS Common Chemistry. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

-

Silane, dichlorodiethyl-. the NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. researchgate.net [researchgate.net]

- 6. dspace.uevora.pt [dspace.uevora.pt]

- 7. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound | C8H3Cl2NO2 | CID 2734793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. synarchive.com [synarchive.com]

- 12. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 13. journals.irapa.org [journals.irapa.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. PubChemLite - this compound (C8H3Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 17. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 4,7-Dichloroisatin: Structure, Properties, and Applications

Introduction: The Isatin Scaffold and the Significance of Halogenation

Isatin (1H-indole-2,3-dione) represents a cornerstone heterocyclic scaffold in the landscape of medicinal chemistry and organic synthesis.[1][2] First identified in 1841, this indole derivative has garnered significant attention due to the remarkable versatility of its chemical structure and its association with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] The isatin core, featuring a fused benzene and pyrrole ring system with two carbonyl groups at positions 2 and 3, offers multiple reactive sites for chemical modification, making it a privileged structure in drug discovery.[5][6]

This guide focuses on a specific, synthetically crucial derivative: 4,7-Dichloroisatin . The introduction of chlorine atoms onto the isatin core profoundly influences its electronic properties, lipophilicity, and metabolic stability. Such modifications are a classic strategy in drug design to enhance binding affinity to biological targets and improve pharmacokinetic profiles. This document provides an in-depth analysis of the chemical structure, physicochemical properties, spectroscopic signature, and synthetic utility of this compound, serving as a vital resource for professionals engaged in chemical research and pharmaceutical development.

Chemical Identity and Molecular Structure

The precise identification and structural understanding of a molecule are paramount for its application in research. This compound is unambiguously defined by its systematic name and unique identifiers.

-

IUPAC Name : 4,7-dichloro-1H-indole-2,3-dione.[7]

-

Synonyms : 4,7-dichloroindoline-2,3-dione, 4,7-Dichloro-2,3-indolinedione.[8][9]

Structural Elucidation

The structure of this compound is composed of a bicyclic indole core. The numbering of this core begins at the nitrogen atom of the pyrrole ring and proceeds around the bicyclic system. The molecule's key features are:

-

A benzene ring fused to a five-membered pyrrolidinone ring.

-

Two chlorine atoms substituted at positions C4 and C7 on the benzene portion of the indole nucleus.

-

Two carbonyl groups: a ketone at C3 and a lactam (cyclic amide) carbonyl at C2.

-

An acidic N-H proton at position 1.

The strategic placement of the two electron-withdrawing chlorine atoms significantly modulates the electron density of the aromatic ring, which can influence its reactivity and intermolecular interactions.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data provide a definitive fingerprint for this compound, ensuring its identity and purity in experimental settings.

Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Light yellow to orange or brown powder/crystal | [8] |

| Melting Point | 245-252 °C | [8][10] |

| Monoisotopic Mass | 214.9540837 Da | [7] |

| SMILES | C1=CC(=C2C(=C1Cl)C(=O)C(=O)N2)Cl | [7][11] |

| InChIKey | NUXYYWOWNFEMNH-UHFFFAOYSA-N | [7][10] |

Spectroscopic Characterization: The Empirical Proof of Structure

Spectroscopic analysis is indispensable for verifying the molecular structure. The causality behind interpreting these spectra lies in how different parts of the molecule interact with electromagnetic radiation.

| Technique | Expected Observations and Rationale |

| ¹H NMR | Aromatic Protons: Two signals, likely doublets, are expected for the adjacent protons at C5 and C6. Their chemical shifts will be influenced by the deshielding effect of the chlorine atoms and carbonyl groups. Amide Proton: A broad singlet for the N-H proton, typically appearing downfield. Its broadness is due to quadrupole broadening and potential hydrogen exchange. |

| ¹³C NMR | Carbonyl Carbons: Two distinct signals in the highly deshielded region (δ > 150 ppm) corresponding to the C2 (lactam) and C3 (ketone) carbonyls.[7] Aromatic Carbons: Six signals for the aromatic carbons. The carbons directly attached to chlorine (C4, C7) will show characteristic shifts, while the others (C3a, C5, C6, C7a) will complete the aromatic fingerprint. |

| IR Spectroscopy | N-H Stretch: A peak in the range of 3200-3400 cm⁻¹ indicates the N-H bond of the lactam. C=O Stretches: Two strong, distinct absorption bands are expected between 1650-1750 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the ketone and lactam carbonyl groups.[12] C-Cl Stretches: Absorptions in the fingerprint region (typically < 800 cm⁻¹) are characteristic of the carbon-chlorine bonds. |

| Mass Spectrometry | Molecular Ion Peak: The mass spectrum will show a molecular ion cluster that is definitive for a dichlorinated compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic pattern of peaks will appear at M+, [M+2]+, and [M+4]+ with an approximate intensity ratio of 9:6:1, confirming the presence of two chlorine atoms. |

Synthesis Pathway: A Validated Experimental Approach

While various methods exist for synthesizing isatin derivatives, a common and reliable route proceeds from a substituted aniline.[13] The Sandmeyer isonitroso-acetanilide isatin synthesis provides a logical and field-proven workflow for obtaining this compound from 2,5-dichloroaniline.

Illustrative Synthetic Workflow

This two-step process is designed for efficient formation of the isatin core. The choice of reagents is critical for achieving high yield and purity.

Step 1: Formation of the Isonitrosoacetanilide Intermediate. This step involves the condensation of 2,5-dichloroaniline with chloral hydrate and hydroxylamine. The aniline nitrogen attacks the carbonyl carbon of chloral hydrate, and subsequent elimination and reaction with hydroxylamine form the crucial oxime intermediate. This effectively builds the side chain required for the subsequent cyclization.

Step 2: Acid-Catalyzed Cyclization. The isonitrosoacetanilide intermediate is treated with a strong acid, such as concentrated sulfuric acid. This protonates the oxime, facilitating an intramolecular electrophilic aromatic substitution reaction. The electron-rich aromatic ring attacks the electrophilic carbon, leading to the formation of the five-membered ring and, after tautomerization, the final this compound product.

Sources

- 1. rjppd.org [rjppd.org]

- 2. researchgate.net [researchgate.net]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery [mdpi.com]

- 7. This compound | C8H3Cl2NO2 | CID 2734793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. pschemicals.com [pschemicals.com]

- 10. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. PubChemLite - this compound (C8H3Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

The Spectroscopic Signature of 4,7-Dichloroisatin: A Comprehensive Technical Guide

Introduction: The Significance of 4,7-Dichloroisatin in Modern Drug Discovery

This compound, a halogenated derivative of the indole-2,3-dione (isatin) core, represents a molecule of significant interest to the medicinal chemistry and drug development communities.[1] The isatin scaffold itself is a privileged structure, known to be a key pharmacophore in a multitude of biologically active compounds with applications ranging from oncology to neurodegenerative diseases. The introduction of chlorine atoms at the 4 and 7 positions of the aromatic ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational understanding for researchers engaged in the synthesis, characterization, and application of this versatile chemical entity. While direct experimental spectra for this compound are not widely available in the public domain, this guide will provide a detailed interpretation based on the known spectroscopic behavior of isatin and its halogenated analogs, supplemented by data from chemical databases.

Molecular Structure and Properties

Chemical Structure:

Caption: Chemical structure of this compound.

Molecular Formula: C₈H₃Cl₂NO₂[1][2]

Molecular Weight: 216.02 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The ¹H NMR spectrum of this compound is expected to be simple yet informative. The key signals arise from the aromatic protons and the N-H proton of the lactam ring.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Interpretation of the ¹H NMR Spectrum:

Due to the substitution pattern, the two aromatic protons (H-5 and H-6) will appear as a pair of doublets.

-

Aromatic Region (δ 7.0-8.0 ppm):

-

The electron-withdrawing nature of the chlorine atoms and the carbonyl groups will deshield the aromatic protons, causing them to resonate downfield.

-

H-5 and H-6: These two protons form an AX spin system and are expected to appear as two distinct doublets. The coupling constant (J) between them would be typical for ortho-coupled aromatic protons (approximately 8-9 Hz). The exact chemical shifts would be influenced by the combined electronic effects of the substituents.

-

-

N-H Proton (δ 10.0-12.0 ppm):

-

The lactam N-H proton is typically broad and appears at a significantly downfield chemical shift due to hydrogen bonding and the electronic effect of the adjacent carbonyl groups. In a solvent like DMSO-d₆, this peak is often more pronounced.

-

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.20 - 7.40 | d | ~8.5 |

| H-6 | 7.00 - 7.20 | d | ~8.5 |

| N-H | 10.5 - 11.5 | br s | - |

(Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.)

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, all eight carbon atoms are chemically non-equivalent and should give rise to eight distinct signals.

Experimental Protocol for ¹³C NMR:

The sample preparation and instrument setup are similar to that for ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus. A proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets.

Interpretation of the ¹³C NMR Spectrum:

The chemical shifts of the carbon atoms are highly dependent on their electronic environment.

-

Carbonyl Carbons (δ 150-185 ppm):

-

C-2 and C-3: The two carbonyl carbons will be the most downfield signals in the spectrum. The C-2 carbon, being part of an amide-like system, is expected to be slightly upfield compared to the C-3 ketone carbon.

-

-

Aromatic and Vinylic Carbons (δ 110-150 ppm):

-

C-4, C-7, C-3a, C-7a: The carbons directly attached to the chlorine atoms (C-4 and C-7) will have their chemical shifts significantly influenced by the halogen's electronegativity and anisotropic effects. The quaternary carbons of the fused ring system (C-3a and C-7a) will also resonate in this region.

-

C-5 and C-6: The protonated aromatic carbons will appear in the typical aromatic region.

-

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-3 | ~183 |

| C-3a | ~118 |

| C-4 | ~130 |

| C-5 | ~125 |

| C-6 | ~128 |

| C-7 | ~135 |

| C-7a | ~148 |

(Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.)

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable tool for the rapid identification of functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the N-H and carbonyl groups.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The spectrum can be acquired using a solid sample, typically prepared as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Interpretation of the IR Spectrum:

-

N-H Stretching (3200-3400 cm⁻¹): A broad absorption band in this region is characteristic of the N-H stretching vibration of the lactam. The broadness is a result of intermolecular hydrogen bonding in the solid state.

-

C=O Stretching (1700-1780 cm⁻¹): Two distinct and strong absorption bands are expected for the two carbonyl groups. The C-3 ketone carbonyl will likely absorb at a lower wavenumber (around 1730-1750 cm⁻¹) compared to the C-2 amide-like carbonyl (around 1760-1780 cm⁻¹).

-

C=C Aromatic Stretching (1450-1600 cm⁻¹): Several sharp to medium intensity bands in this region correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

-

C-Cl Stretching (600-800 cm⁻¹): Absorptions due to the carbon-chlorine stretching vibrations are expected in the fingerprint region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3200-3400 | N-H Stretch | Medium, Broad |

| 1760-1780 | C=O Stretch (Amide) | Strong |

| 1730-1750 | C=O Stretch (Ketone) | Strong |

| 1450-1600 | C=C Aromatic Stretch | Medium-Strong |

| 600-800 | C-Cl Stretch | Medium-Strong |

(Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular ion peak for this compound will appear at an m/z corresponding to its molecular weight (216 g/mol for the most abundant isotopes, ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms. The M+2 peak (containing one ³⁷Cl) and the M+4 peak (containing two ³⁷Cl) will have relative intensities of approximately 65% and 10% of the M⁺ peak, respectively.

-

Fragmentation Pattern: Under EI conditions, the molecular ion can undergo fragmentation. Common fragmentation pathways for isatins include the loss of CO, and cleavage of the five-membered ring. The presence of chlorine atoms will also influence the fragmentation, with the potential loss of Cl radicals or HCl.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 215/217/219 | [M-H]⁺ |

| 188/190/192 | [M-CO]⁺ |

| 153/155 | [M-CO-Cl]⁺ |

(Note: These are predicted fragmentation patterns. Actual fragmentation will depend on the ionization energy and the specific instrument used.)

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion: A Spectroscopic Fingerprint for a Key Synthetic Intermediate

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. The combined application of NMR, IR, and Mass Spectrometry provides a detailed and unambiguous "fingerprint" of this molecule. For researchers in drug development and organic synthesis, a thorough understanding of this spectroscopic data is paramount for reaction monitoring, quality control, and the confident characterization of novel derivatives. While this guide presents a robust interpretation based on established principles and data for related compounds, it is always recommended to acquire and interpret experimental data for the specific batch of material being used to ensure the highest level of scientific rigor.

References

Biological potential of substituted isatins in medicinal chemistry

An In-Depth Technical Guide to the Biological Potential of Substituted Isatins in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

Abstract

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its remarkable synthetic versatility and broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of the biological potential of substituted isatins, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, elucidate the intricate mechanisms of action across various therapeutic areas—with a primary focus on oncology—and present detailed structure-activity relationships (SAR). This document is structured to serve as both a foundational reference and a practical guide, incorporating detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate the rational design of novel isatin-based therapeutics.

The Isatin Scaffold: A Foundation for Pharmacological Diversity

Isatin is an endogenous indole derivative found in various plants, marine animals, and even human physiological fluids as a metabolite.[3][4] Its discovery dates back to 1840, when it was identified as an oxidation product of indigo.[5] The isatin core is characterized by a fused benzene and pyrrole ring, featuring two carbonyl groups at the C2 and C3 positions. This unique electronic and structural arrangement, particularly the reactive C3-keto group, provides a fertile ground for chemical modifications, allowing for the generation of a vast library of structurally diverse derivatives.[1][6] These modifications can be strategically implemented at the N-1, C-2, C-3, and C-5/C-7 positions of the aromatic ring, leading to compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[7][8][9] The clinical approval of the isatin-based drug Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, has solidified the importance of this scaffold in modern oncology and continues to inspire further research.[1][3]

Synthetic Pathways to Substituted Isatins

The accessibility of diverse isatin derivatives is paramount to exploring their therapeutic potential. Several classical and modern synthetic methodologies have been established. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and tolerance of functional groups.

Classical Synthetic Methodologies

The most common and historically significant methods for synthesizing the isatin core from aniline precursors are the Sandmeyer and Stolle syntheses.[10][11]

-

Sandmeyer Isatin Synthesis: This is a robust, one-pot procedure involving the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. Subsequent acid-catalyzed cyclization, typically using sulfuric acid, yields the isatin product.[12] This method is widely used but can be limited by the harsh acidic conditions and poor solubility of lipophilic substrates.[12]

-

Stolle Synthesis: This two-step approach involves the condensation of an aniline with oxalyl chloride to form an N-oxalyl chloride intermediate, which is then cyclized using a Lewis acid catalyst (e.g., AlCl₃).[10] It is particularly useful for preparing N-substituted isatins.

Modern Synthetic Innovations

Recent advancements have focused on developing more efficient and environmentally benign synthetic protocols. These include:

-

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields for various isatin derivatization reactions.[13]

-

Multi-Component Reactions (MCRs): MCRs allow for the construction of complex isatin derivatives in a single step from three or more starting materials, enhancing synthetic efficiency.[13]

-

Oxidation of Indoles: A modern approach involves the direct oxidation of substituted indoles using various oxidizing agents, including molecular oxygen with a photosensitizer, providing a greener alternative for N-alkylated isatins.[11]

Workflow: Generalized Sandmeyer Isatin Synthesis

The following diagram illustrates the key steps in the classical Sandmeyer synthesis, a foundational method for isatin preparation.

Caption: The mitochondrial pathway of apoptosis induced by isatin derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing potency and selectivity.

[14]* N-1 Position: Substitution at the nitrogen atom is a common strategy. The introduction of benzyl groups or other bulky substituents can enhance activity, while an unsubstituted N-H is often important for hydrogen bonding with target enzymes. *[4][15] C-3 Position: The C3-carbonyl is a key site for derivatization. Conversion to Schiff bases, hydrazones, and thiosemicarbazones often leads to highly potent compounds. T[3][16]hese modifications provide additional points for target interaction.

-

C-5 Position: This is a critical position for modulation of activity. Electron-withdrawing groups, such as halogens (Cl, Br) or nitro groups, frequently increase cytotoxic potency. F[5][17]or instance, halogen substitution on the benzyloxy ring at the C-5 position enhances affinity toward MAO-B. *[17] Hybridization: Molecular hybridization, which combines the isatin scaffold with other known pharmacophores (e.g., coumarins, triazoles, sulfonamides), is a powerful strategy to develop multi-targeted agents with improved efficacy and reduced potential for drug resistance.

[3][18][14]#### 3.3. Quantitative Analysis of Anticancer Activity

The potency of isatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound Class | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

| Isatin-Hydrazone | 2,6-dihalogen on C-ring | MCF-7 (Breast) | 0.245 - 1.51 | |

| Isatin-Triazole Hybrid | - | Breast, Prostate | ~1 - 5 | |

| Isatin Sulfonamide | 4-chlorophenylacetamide | Caspase-3 (Enzyme) | 2.33 | |

| Isatin-Linked Chalcone | - | Breast Cancer Lines | More potent than Cisplatin | |

| 7-deazapurine-Isatin Hybrid | Methoxy substitution | Multiple Cancer Lines | Potent (Nanomolar range) |

Broader Pharmacological Horizons

While the anticancer potential of isatins is profound, their utility extends to other critical therapeutic areas.

Antimicrobial and Antiviral Activity

Isatin derivatives exhibit significant activity against a range of pathogens.

-

Antibacterial: Many derivatives are effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing minimal inhibitory concentrations (MICs) as low as 3 µg/mL. T[9][19]he lipophilicity conferred by halogen substituents at the C5 and C7 positions appears crucial for crossing the bacterial membrane. *[6] Antiviral: The isatin derivative Methisazone was one of the first synthetic antiviral drugs used clinically. M[20]odern research has demonstrated the efficacy of isatin-based compounds against numerous viruses, including Hepatitis C Virus (HCV), SARS-CoV, and HIV, making this scaffold a valuable starting point for the development of new broad-spectrum antiviral agents.

[20][21][22]#### 4.2. Anticonvulsant Properties

Certain isatin derivatives, particularly isatin semicarbazones, have shown significant anticonvulsant activity in preclinical models like the maximal electroshock (MES) test. T[15][23]he proposed mechanism involves a specific pharmacophore model with four binding sites, where hydrogen bonding from the -CONH- group is critical for activity. I[15]nterestingly, isatin itself can exhibit dose-dependent effects, being proconvulsant at low doses and anticonvulsant at higher doses, possibly due to the action of its metabolites.

[24]---

Key Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of isatin derivatives.

Protocol: Synthesis of a Substituted Isatin via Sandmeyer Reaction

This protocol describes the synthesis of a generic substituted isatin from an appropriate aniline.

Materials:

-

Substituted Aniline

-

Chloral Hydrate

-

Hydroxylamine Hydrochloride

-

Crystallized Sodium Sulfate

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water, Crushed Ice

Procedure:

-

Preparation of Isonitrosoacetanilide Intermediate: a. In a large round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1.2 L of water. b. Add crystallized sodium sulfate (1.3 kg), followed by a solution of the substituted aniline (0.5 mol) in 300 mL of water containing concentrated HCl (0.52 mol). c. Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water. d. Heat the mixture with stirring until a vigorous reaction begins. Remove the heat source and allow the reaction to complete. e. Cool the mixture. The isonitrosoacetanilide intermediate will precipitate. f. Filter the solid, wash thoroughly with cold water, and dry. 2[25]. Cyclization to Isatin: a. Pre-heat concentrated sulfuric acid (e.g., 600 g) to 50°C in a separate flask. b. Slowly and carefully add the dried isonitrosoacetanilide from the previous step in small portions, ensuring the temperature does not exceed 70-80°C. c. After the addition is complete, maintain the temperature at 80°C for 10 minutes to ensure complete cyclization. d. Cool the reaction mixture to room temperature. e. Carefully pour the acidic mixture onto a large volume of crushed ice with vigorous stirring. f. The substituted isatin will precipitate as a colored solid. g. Filter the product, wash extensively with cold water until the washings are neutral, and dry completely. h. Recrystallize from a suitable solvent (e.g., glacial acetic acid or ethanol) for purification.

[25]#### 5.2. Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the evaluation of the anticancer activity of synthesized isatin compounds.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Synthesized Isatin Compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: a. Culture the selected cancer cells to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. d. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the isatin compounds in a complete medium from a stock solution in DMSO. Ensure the final DMSO concentration is <0.5%. b. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). c. Incubate the plate for another 48-72 hours.

-

MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

Substituted isatins represent a remarkably versatile and enduringly relevant scaffold in medicinal chemistry. Their synthetic tractability allows for fine-tuning of physicochemical properties and biological activities, leading to the identification of potent agents against cancer, microbial infections, and neurological disorders. The multifaceted mechanisms of action, particularly the ability to target multiple kinases and induce apoptosis, make isatin derivatives highly attractive for overcoming drug resistance in oncology.

[13][18]Future research should focus on several key areas. The rational design of isatin-based hybrids that target multiple disease pathways simultaneously holds immense promise for creating more effective therapies. F[18]urthermore, the application of modern drug delivery technologies, such as nano-formulations, could enhance the bioavailability and targeted delivery of these compounds, particularly to solid tumors. C[13]ontinued exploration of the vast chemical space accessible from the isatin core, guided by robust SAR studies and computational modeling, will undoubtedly lead to the discovery of next-generation therapeutics with improved potency and safety profiles.

References

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing.

-

Ferraz de Paiva, R. E., Vieira, L. M., Rodrigues da Silva, F. C., Wegermann, C., & Costa Ferreira, A. M. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272. [Link]

-

Ferraz de Paiva, R. E., Vieira, L. M., Rodrigues da Silva, F. C., Wegermann, C., & Costa Ferreira, A. M. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7. [Link]

-

Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (n.d.). MDPI. [Link]

-

Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. (n.d.). ResearchGate. [Link]

-

Gandhi, N., et al. (2025). SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. [Source not further specified]. [Link]

-

A Review on Isatin Derivatives with Anti-Cancer Activity. (n.d.). ijrpr. [Link]

-

Fassihi, A., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1646-1656. [Link]

-

Al-Ostath, A., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5871. [Link]

-

A summary of the cytotoxic structure-activity relationship of isatin derivatives. (n.d.). [Source not specified]. [Link]

-

Sridhar, S. K., Pandeya, S. N., Stables, J. P., & Ramesh, A. (2002). Synthesis of isatin semicarbazones as novel anticonvulsants--role of hydrogen bonding. Journal de pharmacie de Belgique, 57(4), 103-10. [Link]

-

A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. (n.d.). RJPPD. [Link]

-

Fassihi, A., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1646-1656. [Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing. [Link]

-

Isatin Sulfonamides: Potent caspases-3 and -7 Inhibitors, and Promising PET and SPECT Radiotracers for Apoptosis Imaging. (2015). Future Medicinal Chemistry, 7(10), 1239-54. [Link]

-

Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). ResearchGate. [Link]

-

Vine, K. L., Matesic, L., & Locke, J. M. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Current Cancer Drug Targets, 9(3), 357-376. [Link]

-

Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). [Source not specified]. [Link]

-

Kumar, R., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1433. [Link]

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2025). ResearchGate. [Link]

-

Temizer, A. B., et al. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 58-72. [Link]

-

Hewawasam, P., & Meanwell, N. A. (1994). Synthesis of Substituted Isatins. Tetrahedron Letters, 35(40), 7303-7306. [Link]

-

Singh, B., & Kulkarni, S. K. (1996). Dose-related proconvulsant and anticonvulsant activity of isatin, a putative biological factor, in rats. Methods and Findings in Experimental and Clinical Pharmacology, 18(9), 593-7. [Link]

-

Mathur, G., & Nain, S. (2014). Recent Advancement in Synthesis of Isatin as Anticonvulsant Agents: A Review. Medicinal Chemistry, 4(6), 417-427. [Link]

-

Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. (2020). Taylor & Francis Online. [Link]

-

Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA. (n.d.). Science and Education Publishing. [Link]

-

Ferraz de Paiva, R. E., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272. [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). MedChemComm (RSC Publishing). [Link]

-

Exploring the antimicrobial potential of isatin and derivatives. (2024). [Source not specified]. [Link]

-

Isatin Derivatives: A Frontier in Antimicrobial Agents. (2023). Bentham Science Publisher. [Link]

-

Rationale Design, Synthesis, and Pharmacological Evaluation of Isatin Analogues as Antiseizure Agents. (2021). Bentham Science Publishers. [Link]

-

Synthesis and Screening of New Isatin Derivatives. (n.d.). Der Pharma Chemica. [Link]

-

Isatin analogues with tyrosine kinase inhibitory activity and anti-leishmanial activity. (n.d.). [Source not specified]. [Link]

-

Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). ACS Omega. [Link]

-

From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents. (n.d.). [Source not specified]. [Link]

-

Review on Isatin- A Remarkable Scaffold for Designing Potential Therapeutic Complexes and Its Macrocyclic Complexes with Transition Metals. (n.d.). Semantic Scholar. [Link]

-

Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. (2019). ACS Omega. [Link]

-

Isatin: A Versatile Heterocyclic Compound a Review. (2025). ResearchGate. [Link]

-

Synthesis of Substituted Isatins As Potential Antibacterial Agents. (2023). ScholarWorks. [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2016). MedChemComm, 7(8), 1469-1491. [Link]

-

Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024). Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

-

Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study. (n.d.). ACS Publications. [Link]

-

Structure–activity relationship (SAR) analysis of compounds 4a–k. (n.d.). ResearchGate. [Link]

-

Isatin derivatives as broad-spectrum antiviral agents: the current landscape. (2022). Future Virology, 17(3), 199-219. [Link]

-

In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. (n.d.). National Institutes of Health. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 5. ijrpr.com [ijrpr.com]

- 6. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 7. rjppd.org [rjppd.org]

- 8. mdpi.com [mdpi.com]

- 9. Exploring the antimicrobial potential of isatin and derivatives [wisdomlib.org]

- 10. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 11. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of isatin semicarbazones as novel anticonvulsants - role of hydrogen bonding. [sites.ualberta.ca]

- 16. seejph.com [seejph.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 19. eurekaselect.com [eurekaselect.com]

- 20. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sciepub.com [sciepub.com]

- 24. Dose-related proconvulsant and anticonvulsant activity of isatin, a putative biological factor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. derpharmachemica.com [derpharmachemica.com]

4,7-Dichloroisatin: A Strategic Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Isatin Scaffold and the Strategic Advantage of 4,7-Dichloro Substitution